molecular formula C25H22O3S B1609719 6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one CAS No. 7230-53-7

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one

Cat. No.: B1609719
CAS No.: 7230-53-7
M. Wt: 402.5 g/mol
InChI Key: DFPGGIRVHRTKHZ-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one is a complex organic compound with the molecular formula C27H24O3S. This compound belongs to the class of cyclohexenones, which are α,β-unsaturated carbonyl compounds. Cyclohexenones are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O3S/c1-18-12-14-22(15-13-18)29(27,28)25-23(20-10-6-3-7-11-20)16-21(17-24(25)26)19-8-4-2-5-9-19/h2-15,17,23,25H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGGIRVHRTKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C(CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413021
Record name 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7230-53-7
Record name 6-(4-methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one typically involves the reaction of 3,5-diphenylcyclohex-2-en-1-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antioxidant activity could be due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one
Reactant of Route 2
6-(4-Methylphenyl)sulfonyl-3,5-diphenylcyclohex-2-en-1-one

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